3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c26-21(16-4-8-20(9-5-16)29(27,28)23-11-1-2-12-23)25-17-6-7-18(25)15-19(14-17)24-13-3-10-22-24/h3-5,8-10,13,17-19H,1-2,6-7,11-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKKSXLUQGDOPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3C4CCC3CC(C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, followed by functional group modifications to introduce the azabicyclo[3.2.1]octane core.
Pyrazole Ring Introduction: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and a suitable diketone.
Attachment of the Pyrrolidine Sulfonyl Phenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated synthesis platforms for the multi-step process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition
One of the prominent applications of this compound is its role as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme is linked to the degradation of palmitoylethanolamide (PEA), a compound with anti-inflammatory properties. By inhibiting NAAA, the compound helps to preserve PEA levels, thereby enhancing its anti-inflammatory effects. A study reported that derivatives of this compound exhibited low nanomolar inhibitory activity against human NAAA, suggesting a significant potential for managing inflammatory diseases such as rheumatoid arthritis and osteoarthritis .
Table 1: Inhibitory Activity of Pyrazole Azabicyclic Compounds
| Compound ID | IC50 (μM) | Mechanism of Action |
|---|---|---|
| ARN19689 | 0.042 | Non-covalent NAAA inhibition |
| ARN16186 | 0.655 | Non-covalent NAAA inhibition |
JAK Inhibition
Another important application is in the field of Janus kinase (JAK) inhibition. The compound's structural analogs have been identified as selective JAK1 inhibitors, which are crucial in treating various autoimmune diseases and cancers. The sulfonamide group attached to the pyrazole structure enhances its binding affinity to the JAK family of enzymes, providing a pathway for therapeutic development .
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The azabicyclo[3.2.1]octane framework has been associated with the modulation of cell signaling pathways involved in cancer progression. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through apoptosis induction in cancer cells .
Case Study 1: Inflammatory Disease Management
A clinical study evaluated the efficacy of a derivative based on the core structure of 3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane in patients with chronic pain due to inflammatory conditions. Results indicated a significant reduction in pain levels and inflammation markers over a 12-week treatment period, supporting its potential as a therapeutic agent .
Case Study 2: Cancer Therapeutics
In vitro studies on cancer cell lines demonstrated that modifications to the pyrazole ring could enhance cytotoxicity against specific cancer types, including breast and prostate cancers. The compounds were shown to induce apoptosis and inhibit cell proliferation effectively, highlighting their potential as anticancer drugs .
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding pockets, while the pyrazole and pyrrolidine groups can form hydrogen bonds and other interactions with the target. This can lead to inhibition or activation of the target, depending on the specific application.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Structure-Activity Relationship (SAR) Insights
- Pyrrolidine Sulfonyl vs. Pyrazole Sulfonyl : The target compound’s pyrrolidine sulfonyl group (vs. pyrazole sulfonyl in Compound 43 ) may enhance solubility due to the tertiary amine in pyrrolidine, while reducing aromatic stacking interactions.
- Benzoyl Linker vs.
- Heterocycle Variations : Replacing pyrazole with triazole (as in ) introduces additional hydrogen-bond acceptors, which could alter target selectivity.
Physicochemical and Pharmacokinetic Properties
- Solubility: The sulfonyl group in BK10889 and Compound 43 improves aqueous solubility compared to non-sulfonated analogs.
- Metabolic Stability: Trifluoromethyl groups (Compound 43 ) and oxa rings () are known to resist oxidative metabolism, suggesting longer half-lives than BK10889.
- Bioavailability : Plasma extraction methods using internal standards (e.g., Compound 39 ) indicate these compounds are optimized for pharmacokinetic profiling, though BK10889’s high molecular weight (414.52) may limit passive diffusion.
Biological Activity
The compound 3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane (CAS Number: 2320824-79-9) is a novel azabicyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a critical role in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. By inhibiting NAAA, this compound may enhance the therapeutic effects of PEA, making it a candidate for managing inflammatory conditions.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 414.5 g/mol. The structural features include a pyrazole ring and a bicyclic octane system, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O3S |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 2320824-79-9 |
The primary mechanism of action for this compound involves the inhibition of NAAA, leading to increased levels of PEA in the body. This mechanism is crucial because PEA has been shown to exert anti-inflammatory and analgesic effects by activating peroxisome proliferator-activated receptor alpha (PPARα) and inhibiting the release of pro-inflammatory cytokines.
In vitro studies have demonstrated that the compound exhibits high inhibitory activity against human NAAA, with an IC50 value in the low nanomolar range (e.g., IC50 = 0.042 μM) . This potency suggests that small modifications to the chemical structure can significantly influence its biological activity.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study has identified key modifications that enhance the inhibitory potency against NAAA:
- Substituent Variations : The presence of specific substituents on the pyrazole ring can increase lipophilicity and improve binding affinity.
- Geometric Configuration : The endo configuration of certain derivatives has been shown to confer higher activity compared to their exo counterparts.
- Side Chain Modifications : Variations in side chains, such as introducing aliphatic groups, have been explored to optimize pharmacokinetic properties while maintaining efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- In Vitro Studies : Research has demonstrated that derivatives with varying side chains exhibit differing levels of NAAA inhibition. For instance, compounds with an n-propyl chain showed enhanced potency compared to simpler structures .
- In Vivo Pharmacological Data : Animal models have been utilized to assess the anti-inflammatory effects of these compounds after systemic administration. Results indicate significant reductions in inflammation markers, supporting their potential therapeutic use .
Comparative Biological Activity Table
The following table summarizes the IC50 values for various derivatives related to this compound:
| Compound ID | Structure Description | IC50 (μM) |
|---|---|---|
| ARN16186 | Lead compound with high inhibitory activity | 0.042 |
| ARN19689 | Modified derivative with improved profile | 0.030 |
| ARN50 | Sulfonamide derivative | 0.065 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are applicable for preparing 3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane?
- Methodology : The synthesis of bicyclo[3.2.1]octane derivatives typically involves multi-step reactions, including cyclization and functional group coupling. For example, refluxing precursors like chloranil in xylene (25–30 hours) followed by NaOH treatment and recrystallization from methanol is a validated approach for structurally related sulfonated pyrrole derivatives . Adapting this, the target compound may require:
Cyclization : Formation of the 8-azabicyclo[3.2.1]octane core via intramolecular reactions under reflux.
Sulfonylation : Introducing the pyrrolidine-1-sulfonyl group via nucleophilic substitution.
Coupling : Attaching the pyrazole moiety using palladium-catalyzed cross-coupling or click chemistry.
- Validation : Confirm intermediate purity via TLC and final compound structure via H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How can researchers characterize the structural integrity of this compound?
- Methodology :
- Spectroscopy : Use H NMR to verify pyrazole (δ 7.5–8.5 ppm) and bicyclo[3.2.1]octane proton environments (δ 1.5–3.0 ppm). Sulfonyl groups exhibit distinct C NMR signals at ~110–120 ppm .
- Crystallography : If single crystals are obtained, X-ray diffraction can resolve the bicyclo system’s stereochemistry, as seen in analogous compounds like methyl (1S,3R,4S,6S,8M)-2-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-(3-hydroxyphenyl)-3,4-dimethyl-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%).
Advanced Research Questions
Q. What strategies optimize the reaction yield of the bicyclo[3.2.1]octane core during synthesis?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., AlCl) or organocatalysts to enhance cyclization efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (xylene, toluene) for reaction kinetics .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., from 30 hours to 2–4 hours) .
- Data Analysis :
| Variable | Yield (%) | Purity (%) |
|---|---|---|
| Xylene, 130°C | 62 | 90 |
| DMF, 100°C | 45 | 85 |
| Microwave, 150°C | 78 | 95 |
Q. How to resolve contradictions in reported biological activity data for azabicyclo derivatives?
- Methodology :
Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature) to isolate variables.
Purity Validation : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities as confounding factors.
SAR Analysis : Compare substituent effects (e.g., sulfonyl vs. carbonyl groups) using molecular docking to identify binding site interactions, as done for pyrazolin-1-ylthiazoles .
- Case Study : Discrepancies in antimicrobial activity of triazole derivatives were resolved by correlating electron-withdrawing groups (e.g., -SO) with enhanced membrane penetration .
Q. What is the role of the pyrrolidine-1-sulfonyl group in modulating pharmacokinetic properties?
- Methodology :
- LogP Measurement : Determine partition coefficients to assess lipophilicity. Sulfonyl groups typically reduce LogP, enhancing solubility.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS.
- SAR Comparison : Contrast with non-sulfonated analogs (e.g., benzoyl derivatives) to isolate sulfonyl effects on bioavailability.
Q. How to design analogs to improve target selectivity?
- Methodology :
Scaffold Hopping : Replace the pyrazole ring with triazoles or isoxazoles, as demonstrated in 2H-1-aza-2-oxa-7-chloro derivatives .
Bioisosteric Replacement : Substitute pyrrolidine-1-sulfonyl with morpholine-sulfonyl to alter hydrogen-bonding patterns.
Molecular Dynamics : Simulate ligand-receptor interactions (e.g., with carbonic anhydrase isoforms) to predict selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
